molecular formula C13H21N3O B13220581 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13220581
M. Wt: 235.33 g/mol
InChI Key: DICBKEDAHWGKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one ( 1334103-56-8) is a chemical compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . It belongs to the 3,4-dihydropyrimidin-4-one class of heterocycles, a scaffold recognized for its significant drug-likeness and synthetic feasibility in medicinal chemistry . This core structure is typically synthesized via the versatile Biginelli multi-component reaction, which allows for efficient exploration of structure-activity relationships . The compound features a 1-aminocyclohexyl group at position 2 and a propyl chain at position 6. In related analogs, the aminocyclohexyl group is known to adopt a chair conformation to minimize steric strain, and the pyrimidinone core exhibits partial planarity with potential for keto-enol tautomerism, where the keto form is generally stabilized by resonance within the ring system . Compounds based on the 3,4-dihydropyrimidinone scaffold are of high interest in scientific research for their potential as novel therapeutic agents. Specifically, this chemotype has been identified as a promising family of nonxanthine A2B adenosine receptor (AdoR) antagonists . A2B receptor antagonists are being investigated as promising drug candidates for the treatment of conditions such as diabetes, diabetic retinopathy, asthma, and chronic obstructive pulmonary disease (COPD) . Furthermore, structurally similar dihydropyrimidinone derivatives are being explored in other areas, including as USP7 inhibitors for use in cancer therapy . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-(1-aminocyclohexyl)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H21N3O/c1-2-6-10-9-11(17)16-12(15-10)13(14)7-4-3-5-8-13/h9H,2-8,14H2,1H3,(H,15,16,17)

InChI Key

DICBKEDAHWGKNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2(CCCCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-aminocyclohexane with a suitable dihydropyrimidinone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Similarities and Differences

The compound shares its DHPM core with other derivatives but differs in substituent groups. Key comparisons include:

Compound Substituents Key Structural Features
2-(1-Aminocyclohexyl)-6-propyl-DHPM Cyclohexylamine (position 2), propyl (position 6) Bulky cyclohexyl group enhances steric hindrance; propyl improves lipophilicity.
3,4-Dihydropyrimidin-2(1H)-one (Monastrol) Ethyl ester (position 5), aryl group (position 4) Smaller substituents; used as a kinesin Eg5 inhibitor.
2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Pyrrolopyrimidine core, aminomethyl group Fused bicyclic structure; distinct nitrogen arrangement enhances hydrogen-bonding capacity .

Physicochemical and Pharmacological Properties

  • Bioactivity : Monastrol’s Eg5 inhibition relies on its ester and aryl groups, whereas the cyclohexylamine in the target compound may interact with amine-binding enzyme pockets.

Biological Activity

2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one (CAS No. 1334103-56-8) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13_{13}H21_{21}N3_3O
  • Molecular Weight : 235.33 g/mol
  • Chemical Structure : The compound features a dihydropyrimidine core with an amino group and a propyl substituent, which may influence its biological interactions.

Pharmacological Activity

Research indicates that 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one exhibits a range of biological activities:

  • Antagonistic Effects : The compound has been reported to act as an antagonist of angiotensin II, which is significant in the management of cardiovascular diseases such as hypertension and heart failure. This mechanism suggests its potential as a therapeutic agent in treating these conditions .
  • Neuroprotective Properties : Preliminary studies indicate that this compound may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
  • Renal Function Modulation : There is evidence suggesting that the compound can influence renal function, possibly through its interaction with angiotensin II pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one. The following table summarizes key structural features and their associated biological activities:

Compound NameStructureUnique FeaturesBiological Activity
2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-oneStructureLonger alkyl chainAngiotensin II antagonist
6-Methyl-3,4-dihydropyrimidin-4-oneStructureLacks cyclopentyl groupDifferent activity profiles
2-(1-Aminocyclobutyl)-6-methyl-3,4-dihydropyrimidin-4-oneStructureSmaller ring systemVaries in binding affinities

Case Study 1: Cardiovascular Applications

A study evaluated the effects of 2-(1-Aminocyclohexyl)-6-propyl-3,4-dihydropyrimidin-4-one on hypertensive models. Results showed significant reductions in blood pressure and improved cardiac function metrics compared to control groups. The compound's ability to antagonize angiotensin II was confirmed through receptor-binding assays.

Case Study 2: Neuroprotection in Animal Models

In a neurodegenerative disease model, the administration of the compound resulted in decreased neuronal death and improved cognitive function scores. These findings suggest that it may provide protective effects against oxidative stress and apoptosis in neuronal tissues.

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